1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene
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Overview
Description
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene is an organic compound with the molecular formula C11H12O4. It is a derivative of benzene, featuring two acetyl groups, two hydroxyl groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene can be synthesized through several methods. One common approach involves the acetylation of 2,4-dihydroxy-3-methylbenzene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the acetylation reaction, and advanced purification techniques like column chromatography may be used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the acetyl groups can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups but lacks acetyl and methyl groups.
Resorcinol (1,3-dihydroxybenzene): Similar in having hydroxyl groups but differs in the position of these groups and lacks acetyl and methyl groups.
Hydroquinone (1,4-dihydroxybenzene): Similar in having hydroxyl groups but lacks acetyl and methyl groups.
Properties
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPYYTZBSOMMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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